L-Norvaline t-butyl ester hydrochloride
Description
L-Norvaline t-butyl ester hydrochloride (CAS: 119483-47-5) is a derivative of the non-proteinogenic amino acid L-norvaline. Its molecular formula is C₉H₂₀ClNO₂, with a molecular weight of 209.71 g/mol. The compound appears as a white to light yellow crystalline powder and is characterized by a tert-butyl ester group attached to the carboxylic acid moiety of L-norvaline. This modification enhances its stability and solubility compared to the parent amino acid, making it a valuable intermediate in organic synthesis, particularly in peptide chemistry .
Key applications include:
- Peptide synthesis: Used to introduce the L-norvaline residue into peptide chains while protecting the carboxyl group .
- Pharmaceutical intermediates: Acts as a precursor in the production of active pharmaceutical ingredients (APIs) .
Physical properties include a melting point of 145–147°C, optical rotation [α]²⁰D = +19° (C=1 in MeOH), and ≥98% purity by HPLC .
Properties
IUPAC Name |
tert-butyl (2S)-2-aminopentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-5-6-7(10)8(11)12-9(2,3)4;/h7H,5-6,10H2,1-4H3;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHANSSYWITJHA-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659612 | |
| Record name | tert-Butyl L-norvalinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119483-47-5 | |
| Record name | L-Norvaline, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119483-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl L-norvalinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (2S)-2-aminopentanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of L-Norvaline t-butyl ester hydrochloride is generally accomplished by reacting L-Norvaline t-butyl ester with hydrochloric acid . The reaction conditions typically involve a controlled environment to ensure the purity and yield of the product. The process can be summarized as follows:
Reactants: L-Norvaline t-butyl ester and hydrochloric acid.
Reaction Conditions: The reaction is carried out in a laboratory setting with controlled temperature and pressure to optimize the yield.
Product Isolation: The product is isolated by crystallization and purified by recrystallization techniques.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce larger quantities while maintaining the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions: L-Norvaline t-butyl ester hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the t-butyl ester group is replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed to produce L-Norvaline and t-butanol.
Common Reagents and Conditions:
Nucleophilic Reagents: Common nucleophiles such as amines and alcohols are used in substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions are used to hydrolyze the ester group.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of L-Norvaline can be formed.
Hydrolysis Products: L-Norvaline and t-butanol are the major products of hydrolysis.
Scientific Research Applications
Pharmaceutical Applications
1.1 Synthetic Intermediate for Drug Development
L-Norvaline t-butyl ester hydrochloride serves as a synthetic intermediate in the production of pharmaceuticals. Its structure allows for further modifications that can lead to the development of new therapeutic agents. For instance, its derivatives have been explored for their potential in treating various medical conditions, including cancer and cardiovascular diseases .
1.2 Inhibition of Nitric Oxide Synthase
Research indicates that compounds similar to this compound can selectively inhibit human inducible nitric oxide synthase (iNOS). This inhibition is significant because iNOS plays a role in inflammatory responses and various pathological conditions . The structure-activity relationship studies have shown that modifications in the amino acid chain can enhance selectivity and potency against different isoforms of nitric oxide synthase, making these compounds potential candidates for anti-inflammatory drugs .
Agricultural Applications
2.1 Agrochemical Intermediates
The compound is also recognized for its utility in the synthesis of agrochemicals. As an amino acid derivative, it can be converted into various herbicides and pesticides, which are crucial for modern agricultural practices. The ability to modify its structure allows researchers to tailor its properties for specific agricultural applications, enhancing crop protection strategies .
Case Studies and Research Findings
4.1 Case Study: Selective Inhibition of iNOS
A study investigated the effects of L-norvaline derivatives on nitric oxide production in human cells. The results demonstrated that certain modifications to the L-norvaline structure significantly improved selectivity for iNOS over other isoforms, indicating potential therapeutic benefits in treating diseases characterized by excessive nitric oxide production .
4.2 Research on Agrochemical Applications
Another study focused on the application of L-norvaline derivatives in developing novel herbicides. The findings suggested that these compounds exhibited enhanced efficacy against specific weed species while minimizing toxicity to crops, showcasing their potential as environmentally friendly agricultural solutions .
Mechanism of Action
The mechanism of action of L-Norvaline t-butyl ester hydrochloride involves its role as a chiral resolution reagent. It interacts with chiral molecules to form diastereomeric complexes, which can be separated based on their different physical properties . This allows for the isolation of pure enantiomers, which are crucial in the synthesis of chiral drugs .
Comparison with Similar Compounds
Comparison with Similar Compounds
L-Norvaline t-butyl ester hydrochloride belongs to a class of amino acid tert-butyl esters. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Differences
Ester Group Impact: The tert-butyl group in L-norvaline t-butyl ester HCl provides superior steric protection and solubility in organic solvents compared to ethyl or methyl esters, which are more prone to hydrolysis . Ethyl and methyl esters are smaller, leading to faster reaction kinetics but reduced stability .
Amino Acid Backbone: L-Valine and L-leucine derivatives have branched side chains, influencing their incorporation into hydrophobic peptide regions. L-Norvaline’s linear side chain offers flexibility in designing peptide structures .
Biological Activity: L-Norvaline t-butyl ester HCl is uniquely linked to nitric oxide modulation and cardiovascular effects, unlike L-valine or L-leucine analogs . The D-enantiomer (D-norvaline t-butyl ester HCl) may exhibit contrasting interactions with chiral biological targets, highlighting the importance of stereochemistry .
Table 2: Physical Properties Comparison
Biological Activity
L-Norvaline t-butyl ester hydrochloride is a derivative of the amino acid L-norvaline, characterized by its tert-butyl ester group. This modification enhances the compound's stability and solubility, making it a subject of interest in various biological and biochemical studies. The compound's molecular formula is , with a molecular weight of 209.71 g/mol.
This compound exhibits significant biological activity through several mechanisms:
- Enzyme Interaction : It interacts with enzymes such as arginase, inhibiting its activity. This inhibition leads to increased levels of arginine, which is crucial for nitric oxide (NO) production. Enhanced NO levels are associated with improved vasodilation and blood flow regulation.
- Cellular Effects : The compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By modulating these pathways, it can affect cell function positively.
- Biochemical Pathways : this compound plays a role in amino acid metabolism and protein synthesis. Its ability to form hydrogen bonds and ionic interactions with enzyme active sites allows it to modulate biochemical reactions effectively.
Biological Activity Overview
The biological activities associated with this compound include:
- Vasodilation : By enhancing NO production through arginase inhibition, the compound contributes to vasodilation, which can have implications for cardiovascular health.
- Neuroprotective Effects : Related compounds have shown potential in reversing cognitive decline in models of neurodegenerative diseases, suggesting that L-norvaline derivatives might also possess neuroprotective properties .
- Antimicrobial Activity : L-Norvaline has demonstrated antifungal and antimicrobial properties, indicating that its derivatives may retain similar activities .
Research Findings
Recent studies have highlighted the biological significance of L-norvaline derivatives:
Case Studies
- Neurodegenerative Disease Model : In a study involving murine models of Alzheimer's disease, administration of compounds related to L-norvaline resulted in significant improvements in cognitive function and synaptic integrity. This suggests potential therapeutic applications for cognitive disorders.
- Cardiovascular Health : Research indicates that L-norvaline derivatives can enhance vascular function by promoting vasodilation through increased NO levels, which may benefit conditions related to cardiovascular health.
- Cytotoxicity Assessment : A study examining the cytotoxic effects of L-norvaline found that while it has beneficial properties, high concentrations may lead to mitochondrial dysfunction in certain cell types, necessitating careful dosage considerations for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for L-Norvaline t-butyl ester hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via esterification of L-norvaline using tert-butanol and hydrochloric acid. Alternative routes may involve protecting-group strategies. For example, analogous ethyl ester derivatives (e.g., L-Norvaline ethyl ester hydrochloride) are synthesized using SOCl₂ or HCl, yielding 83.5–92.4%, with catalysts like D001 macroporous ion-exchange resin improving efficiency . Optimization requires monitoring reaction time, temperature, and stoichiometry to minimize side reactions like racemization.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Key techniques include:
- Melting Point Analysis : The compound melts at 140–145°C; deviations indicate impurities .
- Chiral HPLC : To confirm enantiomeric purity, given the risk of racemization during synthesis.
- NMR Spectroscopy : Proton and carbon NMR verify the tert-butyl group (δ ~1.4 ppm for nine equivalent protons) and ester linkage .
- Mass Spectrometry : Confirm molecular weight (209.71 g/mol) and fragmentation patterns .
Q. What are the recommended handling and storage protocols to ensure compound stability?
- Methodological Answer :
- Storage : Store at 0°C in airtight, moisture-resistant containers to prevent hydrolysis of the ester bond .
- Safety : Use fume hoods, gloves, and goggles due to potential respiratory and skin irritation .
- Degradation : Avoid long-term storage; decomposition products may include norvaline and tert-butanol .
Advanced Research Questions
Q. How does this compound function in tandem biocatalytic systems, and what experimental controls are critical?
- Methodological Answer : In cascade reactions (e.g., with alcohol dehydrogenase), the ester acts as a substrate. Key considerations:
- Substrate Diffusion : The molecular diameter (~7.2 Å) must align with enzyme-MOF pore sizes for efficient catalysis .
- Control Experiments : Use ZIF-8@ysZIF-8 frameworks without enzymes to confirm no background reactivity .
- Analytical Validation : Quantify reaction intermediates (e.g., ethanol, acetaldehyde) via gas chromatography .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?
- Methodological Answer : Discrepancies arise from polymorphic forms or hydration states. For example:
- Solubility : Reported as water-soluble in some SDSs , but solvent-dependent in others. Validate via saturation experiments.
- Melting Point : Differences (e.g., 109°C for ethyl ester vs. 140–145°C for t-butyl ester) highlight the need for differential scanning calorimetry (DSC) .
Q. What strategies mitigate racemization during peptide synthesis using this compound?
- Methodological Answer :
- Coupling Conditions : Use low-temperature (0–5°C), mild bases (e.g., DIEA) to minimize base-induced racemization.
- Activating Agents : Opt for HOBt/DIC over aggressive reagents like HATU.
- Monitoring : Track enantiomeric excess via circular dichroism (CD) or chiral HPLC .
Q. How do structural analogs (e.g., ethyl vs. t-butyl esters) impact binding affinity in transporter studies (e.g., SNAT2)?
- Methodological Answer :
- SAR Studies : Compare uptake kinetics using radiolabeled analogs. For example, tert-butyl esters may enhance lipophilicity, altering membrane permeability .
- Competitive Assays : Co-incubate with inhibitors (e.g., N-ethylmaleimide) to confirm transporter specificity .
Data Analysis and Experimental Design
Q. How should researchers design dose-response studies to evaluate cytotoxicity of this compound?
- Methodological Answer :
- Range-Finding : Start with 0.1–10 mM, based on LD₅₀ values for analogous amino acid esters .
- Endpoints : Measure cell viability (MTT assay), ROS generation, and caspase-3 activation.
- Statistical Rigor : Use ANOVA with post-hoc Tukey tests; report p-values and effect sizes per NIH guidelines .
Q. What are best practices for validating synthetic yields and reproducibility?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
